molecular formula C17H19N3O4S B278232 N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide

N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide

Número de catálogo B278232
Peso molecular: 361.4 g/mol
Clave InChI: PCZWVDMFZZNGGH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Mecanismo De Acción

N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide blocks the activation of downstream signaling pathways that promote cell proliferation and survival. This mechanism of action is similar to other BTK inhibitors such as ibrutinib and acalabrutinib.
Biochemical and physiological effects:
N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide has been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. In addition, N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide has demonstrated efficacy in preclinical models of autoimmune diseases by reducing inflammation and tissue damage. N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide has also been shown to have a favorable pharmacokinetic profile with good oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide is its specificity for BTK, which reduces the risk of off-target effects. Additionally, N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide has shown efficacy in preclinical models of cancer and autoimmune diseases, making it a promising candidate for further development. However, one limitation of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide is its relatively low potency compared to other BTK inhibitors such as ibrutinib. This may limit its efficacy in certain types of cancer or autoimmune diseases.

Direcciones Futuras

For N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide include clinical trials in patients with cancer and autoimmune diseases. Additionally, further research is needed to optimize the dosing and administration of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide to maximize its efficacy and minimize potential side effects. Finally, combination therapy with other targeted therapies or immunotherapies may enhance the efficacy of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide in certain types of cancer or autoimmune diseases.

Métodos De Síntesis

N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide is synthesized through a multi-step process that involves the coupling of 4-(isobutyrylamino)-3-methoxyaniline with carbonothioyl chloride followed by cyclization with furan-2-carboxylic acid. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.

Aplicaciones Científicas De Investigación

N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide inhibits the proliferation and survival of cancer cells by targeting B-cell receptor signaling pathways. In vivo studies have demonstrated that N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide reduces tumor growth and improves survival in mouse models of lymphoma and leukemia. Additionally, N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide has shown efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus.

Propiedades

Nombre del producto

N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide

Fórmula molecular

C17H19N3O4S

Peso molecular

361.4 g/mol

Nombre IUPAC

N-[[3-methoxy-4-(2-methylpropanoylamino)phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C17H19N3O4S/c1-10(2)15(21)19-12-7-6-11(9-14(12)23-3)18-17(25)20-16(22)13-5-4-8-24-13/h4-10H,1-3H3,(H,19,21)(H2,18,20,22,25)

Clave InChI

PCZWVDMFZZNGGH-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CO2)OC

SMILES canónico

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CO2)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.